1-(4-fluorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a thiophene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsThe sulfonamide group is usually introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature pyrazole rings, are known for their anti-inflammatory and anti-obesity effects.
Uniqueness: 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity, while the sulfonamide group contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H16FN3O2S2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H16FN3O2S2/c1-11-16(24(21,22)18-10-15-4-3-9-23-15)12(2)20(19-11)14-7-5-13(17)6-8-14/h3-9,18H,10H2,1-2H3 |
InChI Key |
YPNDSPDVBXQWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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